The synthesis of 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride typically involves multi-step organic reactions. The general approach includes:
Specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity .
The molecular structure of 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride can be represented as follows:
The structural representation can be visualized using SMILES notation: CC1=NC(=O)C2=C1C(=CN(C2=O)C(=O)O)C=C
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring further modifications or derivatizations to enhance biological activity or selectivity .
The mechanism of action of 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride primarily relates to its role as a vasopressin V3 receptor antagonist. This mechanism involves:
Research indicates that this antagonistic activity could be beneficial in treating conditions like diabetes insipidus or certain types of cancer where vasopressin plays a significant role .
The physical properties of 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride include:
Chemical properties include:
The primary applications of 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride lie in medicinal chemistry and pharmacology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2